
2-Fluoro-1,3,5-trimethylbenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1,3,5-trimethylbenzene can be achieved through several methods. One common method involves the reaction of trimethylbenzene with hydrogen fluoride under controlled conditions. This reaction typically occurs at low temperatures to ensure the selective fluorination of the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more scalable processes. For example, the compound can be synthesized by emulsifying this compound in boiling water, followed by the addition of potassium permanganate and sodium carbonate. The reaction mixture is refluxed for an extended period, and the product is isolated through filtration and acidification .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1,3,5-trimethylbenzene undergoes various chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: This reaction typically involves the use of catalysts such as aluminum chloride or iron(III) chloride to facilitate the substitution of the fluorine atom with other electrophiles.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride to convert the compound into its corresponding hydrocarbon derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids.
Scientific Research Applications
2-Fluoro-1,3,5-trimethylbenzene has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying the effects of fluorine substitution on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Fluoro-1,3,5-trimethylbenzene involves its interaction with various molecular targets and pathways. The presence of the fluorine atom significantly influences the compound’s reactivity and stability. In electrophilic aromatic substitution reactions, the fluorine atom acts as an electron-withdrawing group, stabilizing the intermediate cation and facilitating the substitution process . Additionally, the compound’s unique structure allows it to participate in specific molecular interactions, making it valuable in various chemical and biological studies.
Comparison with Similar Compounds
- 1-Fluoro-2,4,6-trimethylbenzene
- 1-Chloro-2,4,6-trimethylbenzene
- 1-Bromo-2,4,6-trimethylbenzene
Comparison: Compared to its halogenated analogs, 2-Fluoro-1,3,5-trimethylbenzene exhibits distinct properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small atomic radius result in stronger carbon-fluorine bonds, enhancing the compound’s thermal stability and resistance to oxidation . These properties make this compound a valuable compound in various applications where stability and reactivity are crucial.
Biological Activity
2-Fluoro-1,3,5-trimethylbenzene, also known as 2,4,6-trimethylfluorobenzene, is a fluorinated aromatic compound with the chemical formula and a molecular weight of 138.18 g/mol. This compound has garnered interest in various fields such as chemistry, biology, and medicine due to its unique properties and potential applications.
Chemical Structure and Properties
The structure of this compound features a fluorine atom substituted at the second position of the trimethylbenzene ring. The presence of fluorine enhances the compound's stability and alters its reactivity compared to non-fluorinated analogs.
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 392-69-8 |
Molecular Formula | C9H11F |
Molecular Weight | 138.18 g/mol |
Boiling Point | Not specified |
The biological activity of this compound is primarily influenced by its structural characteristics. The fluorine atom's high electronegativity contributes to stronger carbon-fluorine bonds, enhancing the compound's thermal stability and resistance to oxidation. This stability is crucial for its interactions with biological targets.
Target Interactions
Research indicates that fluorinated compounds can exhibit altered interactions with biological macromolecules such as proteins and nucleic acids. The substitution of hydrogen with fluorine can modify the binding affinity and specificity towards various biological targets.
Case Studies and Research Findings
-
Antimicrobial Activity :
A study explored the antimicrobial effects of various fluorinated compounds, including this compound. It was observed that this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to pro-oxidant damage within bacterial cell membranes, leading to lipid peroxidation . -
Pharmaceutical Applications :
Fluorinated compounds are often investigated for their potential as pharmaceutical agents due to enhanced bioavailability and metabolic stability. Research has shown that the incorporation of fluorine can improve the pharmacokinetic properties of drug candidates. -
Chemical Synthesis :
As a building block in organic synthesis, this compound is utilized in the development of more complex molecules. Its unique properties facilitate the synthesis of fluorinated derivatives that may possess desirable biological activities .
Comparative Analysis with Similar Compounds
To understand the biological implications better, a comparison with related halogenated compounds is essential:
Compound | Antibacterial Activity | Stability |
---|---|---|
This compound | Moderate | High |
1-Fluoro-2,4,6-trimethylbenzene | Low | Moderate |
1-Chloro-2,4,6-trimethylbenzene | High | Moderate |
This table illustrates that while this compound exhibits moderate antibacterial activity and high stability compared to its analogs, it stands out for its potential applications in pharmaceuticals due to its unique interaction profile.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-Fluoro-1,3,5-trimethylbenzene, and how do reaction conditions impact yield?
- Answer : A common approach involves halogenation of 1,3,5-trimethylbenzene (mesitylene) using fluorinating agents like Selectfluor or DAST under controlled conditions. For example, demonstrates bromination of 1,3,5-trimethylbenzene using a palladium catalyst and cyclopropane, which can be adapted for fluorination by replacing bromine sources with fluorine equivalents. Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical, as excessive fluorination may lead to di-/tri-substituted byproducts. Purification via fractional distillation or column chromatography is recommended to isolate the mono-fluorinated product .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Answer :
- 1H/13C NMR : Methyl groups appear as singlets (δ ~2.3–2.5 ppm), while aromatic protons adjacent to fluorine show splitting due to coupling (e.g., δ ~6.8–7.2 ppm) .
- 19F NMR : A singlet near δ -110 to -120 ppm confirms the presence of fluorine at the 2-position .
- HRMS : Molecular ion peaks (e.g., m/z 154.13 for C9H11F) validate the molecular formula .
Q. How does steric hindrance from methyl groups influence the reactivity of this compound in electrophilic substitution?
- Answer : The 1,3,5-trimethyl substitution creates steric bulk, directing electrophiles to the para position relative to fluorine. For instance, nitration or sulfonation occurs preferentially at the 4-position due to reduced steric hindrance compared to ortho positions. Computational modeling (e.g., DFT) can predict regioselectivity by analyzing charge distribution and steric maps .
Advanced Research Questions
Q. What thermodynamic models are suitable for predicting phase behavior of this compound in solvent systems?
- Answer : Vapor-liquid equilibrium (VLE) studies using the Peng-Robinson equation of state (PR-EoS) are effective. For example, validated PR-EoS for 1,3,5-trimethylbenzene systems, achieving accurate binary interaction parameters ( for CO₂ + butyl ether). Similar approaches can model solubility and activity coefficients for fluorinated derivatives in polar/nonpolar solvents .
Q. How does fluorination at the 2-position alter electronic properties compared to bromo or chloro analogs?
- Answer : Fluorine’s electronegativity increases the electron-withdrawing effect, lowering the HOMO energy and reducing nucleophilicity. Comparative studies with 2-Bromo-1,3,5-trimethylbenzene ( ) show bromine’s polarizability enhances halogen bonding, while fluorine’s small size minimizes steric effects. UV-Vis and cyclic voltammetry can quantify these differences .
Q. What strategies resolve contradictions in reported reaction yields for fluorinated mesitylene derivatives?
- Answer : Discrepancies often arise from varying fluorination agents (e.g., F₂ gas vs. Selectfluor) or purification methods. Systematic validation includes:
- Reproducing conditions from peer-reviewed protocols (e.g., ).
- Cross-characterization using multiple techniques (NMR, GC-MS).
- Computational validation (e.g., Gaussian simulations for transition-state energies) .
Q. Key Methodological Recommendations
Properties
IUPAC Name |
2-fluoro-1,3,5-trimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGPNBBJPOBSLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192446 | |
Record name | Benzene, 2-fluoro-1,3,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
392-69-8 | |
Record name | Benzene, 2-fluoro-1,3,5-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 392-69-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10359 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 2-fluoro-1,3,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mesityl Fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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